Tert-Butyl(2S,4S)-2-(4-iodo-1H-imidazol-2-yl)-4-(methoxy methyl)pyrrolidine-1-carboxylate
Description
Tert-Butyl(2S,4S)-2-(4-iodo-1H-imidazol-2-yl)-4-(methoxy methyl)pyrrolidine-1-carboxylate is a chiral pyrrolidine derivative characterized by a tert-butoxycarbonyl (Boc) protecting group, a 4-iodo-substituted imidazole ring, and a methoxymethyl substituent at the 4-position of the pyrrolidine scaffold. Its stereochemical configuration (2S,4S) is critical for its biological and chemical properties, particularly in medicinal chemistry applications where stereoselectivity influences receptor binding or catalytic activity.
Properties
IUPAC Name |
tert-butyl (2S,4S)-2-(5-iodo-1H-imidazol-2-yl)-4-(methoxymethyl)pyrrolidine-1-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22IN3O3/c1-14(2,3)21-13(19)18-7-9(8-20-4)5-10(18)12-16-6-11(15)17-12/h6,9-10H,5,7-8H2,1-4H3,(H,16,17)/t9-,10-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDHRXAZEMHYIRT-UWVGGRQHSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(CC1C2=NC=C(N2)I)COC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C[C@H](C[C@H]1C2=NC=C(N2)I)COC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22IN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Tert-Butyl(2S,4S)-2-(4-iodo-1H-imidazol-2-yl)-4-(methoxy methyl)pyrrolidine-1-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C₁₄H₂₂IN₃O₃
- Molecular Weight : 407.25 g/mol
- CAS Number : 1378391-86-6
- Boiling Point : Approximately 509.7 °C
The compound exhibits biological activity primarily through its interaction with various biological targets, particularly in the realm of kinase inhibition and modulation of signaling pathways. The presence of the imidazole moiety suggests potential interactions with G-protein coupled receptors (GPCRs) and other enzyme systems.
Kinase Inhibition
Research indicates that this compound may function as a kinase inhibitor. Kinases play crucial roles in cellular signaling, and dysregulation can lead to diseases such as cancer. The compound's structure allows it to potentially inhibit specific kinases involved in tumorigenesis.
Immune Modulation
In studies involving mouse splenocytes, the compound demonstrated a capacity to modulate immune responses by inhibiting the PD-1/PD-L1 pathway, which is pivotal in cancer immunotherapy. For instance, it was found to rescue mouse immune cells to 92% viability at a concentration of 100 nM, indicating a strong immunomodulatory effect .
In Vitro Studies
- Cell Viability Assays : Compounds similar to this compound have been tested for cytotoxicity against various cancer cell lines. The results indicated that at certain concentrations, these compounds can significantly reduce cell viability, suggesting potential as anti-cancer agents.
- Kinase Activity : In biochemical assays, compounds within the same class have shown IC50 values in the low nanomolar range against specific kinases like mTOR and EGFR. This indicates that this compound may exhibit similar potency .
Pharmacological Studies
A comprehensive review of small molecule kinase inhibitors from 1995 to 2021 highlights the growing interest in compounds targeting the mTOR pathway and their implications in cancer treatment . The structural characteristics of this compound align well with known inhibitors of this pathway.
Data Table: Summary of Biological Activity
Comparison with Similar Compounds
Q & A
Q. What are the key synthetic methodologies for preparing this compound?
The synthesis involves multi-step organic reactions, emphasizing stereochemical control and functional group compatibility. A representative protocol includes:
Activation of carboxylic acids : Use of isobutyl chloroformate and DIPEA to form mixed anhydrides, enabling coupling with nucleophiles (e.g., amines or alcohols) .
Cyclization and protection : The pyrrolidine ring is constructed using Boc (tert-butoxycarbonyl) protection to preserve stereochemistry at the (2S,4S) positions. Methoxymethyl and iodo-imidazole groups are introduced via selective alkylation or halogenation .
Purification : Flash chromatography (e.g., 0–100% ethyl acetate/hexane gradients) or recrystallization yields high-purity products (>95%) .
| Step | Reagents/Conditions | Yield | Key Analytical Data |
|---|---|---|---|
| 1 | Isobutyl chloroformate, DIPEA, CH₂Cl₂, RT | 59% | LC-MS confirmation of intermediate |
| 2 | Boc-protection, NaH, THF | 64–78% | ¹H/¹³C NMR, HRMS |
| 3 | Flash chromatography | >95% purity | Melting point: 91–93°C |
Q. How is stereochemical integrity maintained during synthesis?
- Chiral centers : The (2S,4S) configuration is preserved using Boc-protected pyrrolidine precursors, which minimize racemization during alkylation or coupling steps .
- Reaction conditions : Low-temperature reactions (e.g., ice-cooled THF) and sterically hindered bases (e.g., DIPEA) reduce epimerization risks .
Advanced Research Questions
Q. How can computational chemistry aid in optimizing the synthesis route?
Quantum chemical calculations (e.g., density functional theory) predict transition states and reaction pathways, enabling:
- Reaction mechanism validation : Identification of energetically favorable pathways for imidazole iodination or pyrrolidine ring closure .
- Solvent optimization : Computational screening of solvent effects on reaction rates and yields (e.g., CH₂Cl₂ vs. THF) .
- Stereochemical outcomes : Molecular dynamics simulations model steric interactions to guide chiral center retention .
Q. What analytical techniques are critical for characterizing this compound’s structure?
- NMR spectroscopy : ¹H/¹³C NMR confirms stereochemistry and functional group integration (e.g., methoxymethyl at δ 3.3–3.5 ppm) .
- HRMS : Validates molecular weight (e.g., C₁₄H₂₀N₂O₃S: calculated 296.38, observed 296.37) .
- X-ray crystallography : Resolves absolute configuration when single crystals are obtainable .
Q. How do structural modifications influence the compound’s reactivity in further reactions?
- Iodo-imidazole group : Enhances electrophilicity for cross-coupling (e.g., Suzuki-Miyaura) or nucleophilic substitution .
- Methoxymethyl group : Improves solubility in polar aprotic solvents (e.g., DMF) for downstream bioconjugation .
- Boc protection : Facilitates deprotection under mild acidic conditions (e.g., TFA in CH₂Cl₂) for amine functionalization .
Data Contradictions and Resolution
- Yields in hydrogenation steps : reports 93% yield for hydrogenation, while notes 69% for similar steps. This discrepancy may arise from catalyst loading (Pd/C vs. PtO₂) or substrate steric effects. Optimization via controlled H₂ pressure and catalyst screening is recommended .
Methodological Recommendations
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
